6-Hydroxyindole
Overview
Description
1H-Indol-6-ol, also known as 6-hydroxyindole, is a significant compound in the field of organic chemistry. It is an indole derivative, characterized by a hydroxyl group attached to the sixth position of the indole ring. Indoles are a class of heterocyclic compounds that are widely found in nature and are known for their diverse biological activities .
Mechanism of Action
Target of Action
6-Hydroxyindole, a derivative of indole, is a signaling molecule produced by both bacteria and plants . It is known to interact with various targets, including nuclear receptors and intestinal hormones . By interacting with these targets, this compound plays a crucial role in maintaining intestinal homeostasis and impacting liver metabolism and the immune response .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various physiological changes. For instance, it can activate nuclear receptors and regulate intestinal hormones . These interactions result in the maintenance of intestinal homeostasis and impact on liver metabolism and the immune response .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is a metabolite produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The compound can also be converted into halogenated and oxygenated derivatives through biocatalytic approaches . These derivatives have been found to maintain intestinal homeostasis and impact liver metabolism and the immune response .
Pharmacokinetics
It is known that the compound can be absorbed and distributed in the body to exert its effects
Result of Action
The action of this compound results in various molecular and cellular effects. For instance, it has been found to maintain intestinal homeostasis and impact liver metabolism and the immune response . These effects are largely due to its interaction with its targets, such as nuclear receptors and intestinal hormones .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the gut microbiota plays a crucial role in the bioconversion of indoles from tryptophan . Additionally, the compound’s action can be affected by the diet and the presence of other intestinal commensal bacteria . Understanding these environmental influences is crucial for harnessing the therapeutic potential of this compound.
Biochemical Analysis
Biochemical Properties
6-Hydroxyindole is produced by the metabolism of tryptophan, catalyzed by intestinal microorganisms . It is also reported to be oxidized by the enzyme CYP2A6 at the C-6 position . This interaction with enzymes and other biomolecules is crucial for its role in biochemical reactions.
Cellular Effects
This compound has been linked to changes in the gut microbiome that are reflective of healthy aging and longevity . It is known to interact with various types of cells and cellular processes, influencing cell function. For instance, it impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it is involved in the biosynthesis of eumelanin, a biological pigment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. While specific studies detailing these effects are limited, it is known that many nitrosamines, a group that this compound could potentially form, have been shown to produce cancer in laboratory animals . Therefore, it is crucial to consider dosage when studying the effects of this compound.
Metabolic Pathways
This compound is involved in the metabolic pathways of tryptophan . It interacts with enzymes and cofactors in these pathways, which can affect metabolic flux or metabolite levels. For instance, it is a product of the oxidation of indole by the enzyme CYP2A6 .
Subcellular Localization
Based on its biochemical properties and the nature of its interactions, it is plausible that it could be directed to specific compartments or organelles within the cell
Preparation Methods
The synthesis of 1H-indol-6-ol can be achieved through various methods. One common approach involves the Fischer indole synthesis, which is a reaction between phenylhydrazine and an aldehyde or ketone under acidic conditions . Another method includes the transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1H-Indol-6-ol undergoes several types of chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted indoles .
Scientific Research Applications
1H-Indol-6-ol has numerous applications in scientific research:
Comparison with Similar Compounds
1H-Indol-6-ol can be compared with other indole derivatives, such as:
1H-Indole: The parent compound without the hydroxyl group, which has different chemical properties and reactivity.
1H-Indol-3-ol: Another hydroxylated indole with the hydroxyl group at the third position, showing different biological activities and applications.
1H-Indol-5-ol: Similar to 1H-indol-6-ol but with the hydroxyl group at the fifth position, leading to variations in its chemical behavior and uses.
The uniqueness of 1H-indol-6-ol lies in its specific position of the hydroxyl group, which influences its reactivity and interaction with biological targets .
Conclusion
1H-Indol-6-ol is a versatile compound with significant importance in various fields of science and industry. Its unique structure and reactivity make it a valuable compound for research and application in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1H-indol-6-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c10-7-2-1-6-3-4-9-8(6)5-7/h1-5,9-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAWPKHNOFIWWNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20178497 | |
Record name | 6-Hydroxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2380-86-1 | |
Record name | 6-Hydroxyindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2380-86-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Hydroxyindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002380861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxyindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20178497 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-hydroxyindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.589 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Hydroxy-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-HYDROXYINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3I03JZ599T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone:
- UV/Vis Absorption: Shows characteristic absorption bands, with specific shifts observed in derivatives like BODIPY-OH upon deprotonation of the hydroxyl group. []
- Fluorescence: Exhibits fluorescence, with emission wavelengths varying depending on the derivative and solvent environment. For instance, BODIPY-O-, the deprotonated form of BODIPY-OH, exhibits a large Stokes shift and high quantum yield in certain solvent/base combinations. []
- NMR Spectroscopy: 1H NMR and 13H NMR data are crucial for structural characterization and identification of 6-hydroxyindole and its derivatives. [, ]
ANone: Based on the available research, this compound is not reported to exhibit catalytic properties. Its primary mode of action is through competitive inhibition of enzymes, specifically tyrosinase.
A: Yes, computational methods like density functional theory (DFT) calculations have been employed to understand the mechanisms and regioselectivity of reactions involving this compound derivatives. [] For instance, DFT calculations explained the site-selectivity in the synthesis of fused [1,2-a]indolone derivatives, highlighting the thermodynamic stability of the anti-Nenitzescu product. [] Additionally, docking studies have been used to rationalize the binding affinities of this compound derivatives to the GluN2B-containing NMDA receptors. []
ANone:
- Position of the Hydroxyl Group: The position of the hydroxyl group significantly influences inhibitory activity against tyrosinase. This compound exhibits greater potency than 5-hydroxyindole, indicating the 6-position is favored for interaction with the enzyme's active site. []
- N-Acyl Substitution: N-acyl derivatives of serotonin, which contain a 5-hydroxyindole moiety, show potent tyrosinase inhibition. [] This suggests that modifications to the indole nitrogen can influence activity.
- Substitutions on the Benzene Ring: Modifications to the benzene ring can alter the electronic properties and potentially affect binding affinities. Research on VEGFR-2 inhibitors showed that introducing heteroatoms to the indole core could influence potency and solubility. []
ANone:
- In vitro: this compound demonstrates potent inhibition of human tyrosinase in cell-free enzyme assays and suppresses melanin formation in human melanoma cell cultures (HMV-II cells). [, ]
- In vivo: Although this compound exhibits promising in vitro activity, it showed limited efficacy in suppressing melanogenesis in melanoma cell cultures at higher concentrations due to cytotoxicity. [] Further research is needed to explore its potential in vivo efficacy.
ANone: The provided research does not offer insights into resistance mechanisms or cross-resistance related to this compound. Further investigation is needed to explore this aspect.
A: While the CIR Expert Panel deemed this compound safe for use in hair dyes, [] research indicates potential cytotoxicity at higher concentrations in human melanoma cell cultures. [] This highlights the importance of careful dose optimization and further safety evaluations for other potential applications.
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